molecular formula C14H23NO4 B12961910 (R)-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid

(R)-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid

Cat. No.: B12961910
M. Wt: 269.34 g/mol
InChI Key: CEMVXENCQSPINE-XUIVZRPNSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as a nonadienoic acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Formation of the Desired Product: The protected amino acid is then subjected to various reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.

Biology

In biological research, the compound may be used to study protein interactions and enzyme mechanisms.

Medicine

In medicine, derivatives of the compound could be explored for potential therapeutic applications, such as drug development.

Industry

In the industrial sector, the compound may be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid involves its interaction with specific molecular targets. The Boc protecting group prevents unwanted reactions, allowing for selective modifications. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)octanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)decanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is unique due to its specific chain length and the presence of double bonds, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(2R,6E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-6,8-dienoic acid

InChI

InChI=1S/C14H23NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5-7,11H,1,8-10H2,2-4H3,(H,15,18)(H,16,17)/b7-6+/t11-/m1/s1

InChI Key

CEMVXENCQSPINE-XUIVZRPNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC/C=C/C=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC=CC=C)C(=O)O

Origin of Product

United States

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